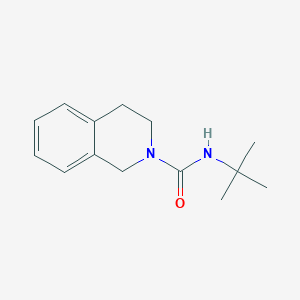

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Description

N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (CAS: Not explicitly provided in evidence; see Notes) is a tetrahydroisoquinoline derivative featuring a tert-butyl carboxamide substituent at the 2-position of the heterocyclic ring. Its molecular formula is C₁₄H₂₀N₂O (molecular weight: ~232.32 g/mol), with a structure combining aromatic and aliphatic characteristics. The compound’s IUPAC name and SMILES notation (e.g., CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1) highlight its tert-butyl group and fused bicyclic framework .

Properties

IUPAC Name |

N-tert-butyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)15-13(17)16-9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVXUFDJYHLUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves the reduction amination of 2-amino-phenyl-tert-butyl ketone . Another method includes the treatment of the N-carboxy anhydride with appropriate reagents to yield the desired product . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that minimize the use of toxic and hazardous reagents . The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be promoted by reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[][5].

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can substitute the tert-butyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: DDQ in dichloromethane (DCM) under an argon atmosphere[][5].

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of α-cyanated products[5][5].

Scientific Research Applications

Pharmaceutical Development

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is primarily explored for its potential in developing new medications. Its ability to interact with specific receptors in the brain makes it a candidate for treating neurological disorders such as:

- Alzheimer's Disease : The compound shows promise in enhancing cognitive function by modulating neurotransmitter levels.

- Parkinson's Disease : Research indicates potential neuroprotective properties that may help in slowing disease progression.

Neuroprotective Studies

Recent studies have focused on the neuroprotective capabilities of this compound. For instance:

- Mechanism of Action : It may protect neuronal cells from oxidative stress and apoptosis.

- Research Findings : In vitro studies demonstrated that the compound could significantly reduce cell death in models of neurodegeneration .

Drug Design and Scaffold Utilization

The compound serves as a valuable scaffold in drug design due to its structural properties. Researchers can modify its structure to enhance efficacy and minimize side effects. Key aspects include:

- Versatility : The compound can be chemically modified to create derivatives with improved pharmacological profiles.

- Case Study : A derivative was synthesized that exhibited higher anti-SARS-CoV-2 activity compared to other compounds, showcasing its potential in antiviral drug development .

Biochemical Research

In biochemical assays, this compound is used to study enzyme interactions and metabolic pathways. This research provides insights into cellular functions and disease mechanisms:

- Enzyme Interaction Studies : The compound has been utilized to investigate its effects on enzymes related to metabolic disorders.

- Findings : It was found to inhibit specific enzymes involved in neurotransmitter degradation, which could lead to therapeutic strategies for depression and anxiety disorders .

Antiviral Applications

Recent investigations have highlighted the antiviral properties of this compound against SARS-CoV-2. Notable findings include:

- Efficacy Against Viral Replication : Studies showed that the compound inhibited viral replication effectively in cell lines .

| Study Type | Cell Line | Treatment Concentration | Result |

|---|---|---|---|

| In vitro | Vero E6 | 20 µM | Significant viral inhibition |

| In vivo | Calu-3 | 20 µM | Enhanced antiviral activity |

Mechanism of Action

The mechanism by which N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the nervous system, potentially modulating neurotransmitter release and uptake . The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their functions.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : The tert-butyl carboxamide group is typically introduced via nucleophilic substitution or coupling reactions, as seen in analogs like Clopidogrel bisulfate .

- Safety Profile: Limited toxicity data exist for the 2-carboxamide isomer, though related compounds (e.g., Nicotinamide) are generally low-risk in non-medical contexts .

- Computational Studies : Software like SHELXL and OLEX2 (used for crystallographic refinement ) could resolve structural ambiguities in future studies.

Notes and Disclaimers

Isomer Ambiguity: The evidence primarily describes the 3-carboxamide isomer (CAS 149182-72-9).

Regulatory Status: All compounds discussed are explicitly labeled for non-medical use only .

Data Limitations : Melting/boiling points and solubility for the 2-carboxamide isomer require experimental validation.

Biological Activity

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (THIQ) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of alkaloids that exhibit various biological effects, including neuroprotective, antitumor, and antimicrobial activities. The structural diversity of THIQs allows for modifications that can enhance their pharmacological properties. This compound is particularly noteworthy due to its potential applications in treating neurodegenerative disorders and infections.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties by modulating neurotransmitter systems. For instance, studies have shown that certain THIQ compounds can act as dopamine receptor agonists. Specifically, this compound has been evaluated for its ability to selectively activate dopamine D2 receptors while displaying biased signaling pathways that may lead to reduced side effects compared to non-biased agonists.

| Compound | EC50 (nM) | Emax (%) | Pathway |

|---|---|---|---|

| N-tert-butyl-THIQ | 33 | 59 | G i/o |

| N-tert-butyl-THIQ | 195 | 52 | β-arrestin2 |

This data suggests that the compound has favorable selectivity towards G i/o signaling pathways over β-arrestin2 recruitment pathways, which is crucial for developing drugs with fewer side effects associated with dopamine receptor activation .

Antimicrobial Activity

The antimicrobial potential of THIQs has been explored in various studies. Compounds derived from the THIQ scaffold have shown efficacy against a range of pathogens. For instance, derivatives have been tested against bacteria and fungi, demonstrating significant inhibitory effects. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in determining the biological activity of THIQs. Modifications at the nitrogen and carbon positions significantly influence potency and selectivity. For example:

- N-substituents : The presence of a tert-butyl group at the nitrogen position enhances lipophilicity and receptor binding affinity.

- Carboxamide Group : The carboxamide moiety contributes to the compound's ability to interact with biological targets effectively.

Study 1: Dopamine Receptor Agonism

In a study focusing on dopamine receptor activity, this compound was assessed for its agonistic properties on D2 receptors. Results indicated that this compound displayed partial agonism with an EC50 value of 33 nM for the G i/o pathway and 195 nM for β-arrestin2 recruitment . This biased signaling profile suggests potential therapeutic applications in treating Parkinson's disease while minimizing adverse effects related to receptor overstimulation.

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of several THIQ derivatives against resistant strains of bacteria. The study found that certain modifications led to enhanced antibacterial activity compared to standard antibiotics. This opens avenues for developing new therapeutics targeting resistant infections using THIQ-based scaffolds .

Q & A

Q. What are the common synthetic routes for N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide, and how are yields optimized?

The compound is synthesized via IBX-mediated oxidative Ugi-type multicomponent reactions , combining 1,2,3,4-tetrahydroisoquinoline, carboxylic acids (e.g., acetic acid), and tert-butylisonitrile. Reaction optimization involves controlling temperature (ambient to 60°C) and solvent selection (e.g., dichloromethane or methanol). Yields (~50–73%) are improved by using stoichiometric IBX (2-iodoxybenzoic acid) as an oxidant, which facilitates iminium ion formation and accelerates the Ugi cyclization . Purification typically involves column chromatography (e.g., heptane/ethyl acetate gradients) and recrystallization to achieve >95% purity .

Q. How is the stereochemistry of this compound characterized, and why is it critical for biological activity?

The compound contains a chiral center at the C3 position (tetrahydroisoquinoline core), leading to enantiomeric pairs. Stereochemical analysis employs:

- Polarimetry (specific rotation, e.g., [α] = -104° in methylene chloride) .

- Chiral HPLC with polysaccharide-based columns.

- X-ray crystallography for absolute configuration determination . Enantiomeric purity is crucial, as the (S)-enantiomer exhibits enhanced antiviral activity compared to the (R)-form, likely due to differential receptor binding .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- IR spectroscopy : Peaks at ~1681 cm⁻¹ (amide C=O stretch) and ~1544 cm⁻¹ (N–H bending) confirm carboxamide functionality .

- ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.2–1.4 ppm for 9H, singlet) and tetrahydroisoquinoline protons (δ ~3.0–4.5 ppm) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 273.36 (C₁₆H₂₂N₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antiviral efficacy (e.g., HIV inhibition vs. cytotoxicity) may arise from stereochemical variability , assay conditions (cell lines, viral strains), or impurities. Methodological solutions include:

Q. What strategies are employed to enhance the metabolic stability of this compound derivatives?

Structural modifications focus on:

Q. How does the compound’s stereochemistry influence its interaction with viral proteases?

Molecular docking studies reveal that the (S)-enantiomer forms a hydrogen bond between the carboxamide oxygen and conserved residues (e.g., Asp25 in HIV-1 protease), while the (R)-enantiomer exhibits steric clashes with the active site. Free energy calculations (MM-PBSA) further show a ~3 kcal/mol binding affinity difference favoring the (S)-form .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating antiviral activity?

- Plaque reduction assays (HIV-1 in MT-4 cells) with EC₅₀ determination.

- Time-of-addition experiments to identify the viral lifecycle stage targeted.

- Cytotoxicity screening (MTT assay) in human peripheral blood mononuclear cells (PBMCs) to assess selectivity indices (SI = CC₅₀/EC₅₀) .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.